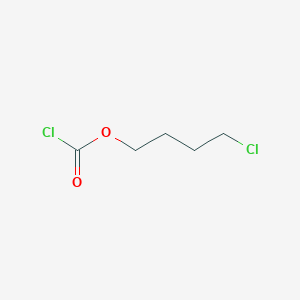
2-Fluoro-4-methylbenzoic acid
Descripción general
Descripción
2-Fluoro-4-methylbenzoic Acid is a chemical compound with the molecular formula C8H7FO2 . It is used as a reagent for preparing tubulin inhibitors for antitumor agents .
Synthesis Analysis
The synthesis of 2-Fluoro-4-methylbenzoic acid can be achieved from 3-Fluorotoluene and Acetyl chloride . The reaction solution is poured slowly into about 750 grams of 5% cold hydrochloric acid water, stirred and dissolved completely .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methylbenzoic acid can be found in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
2-Fluoro-4-methylbenzoic acid is a light yellow to dark yellow solid . It has a form of crystals or powder or crystalline powder . The Assay (Silylated GC) is ≥96.0% and the Assay (Aqueous acid-base Titration) is ≥96.0 to ≤104.0% .Aplicaciones Científicas De Investigación
Synthesis of Fluorine-18 Labeled Compounds for PET Imaging
2-Fluoro-4-methylbenzoic acid has been used in the synthesis of fluorine-18 labeled compounds for positron emission tomography (PET) imaging. A study by Wang et al. (2014) detailed the synthesis of a new fluorine-18 labeled bexarotene analogue, indicating the potential of 2-Fluoro-4-methylbenzoic acid in developing PET imaging agents for retinoid X receptor visualization. This process highlights its utility in the creation of diagnostic tools in medical research (Wang, Davis, Gao, & Zheng, 2014).
Development of Novel Heterocyclic Compounds
The compound has been instrumental in the synthesis of various heterocyclic scaffolds. For example, Xu et al. (2013) demonstrated its use in producing 4-amino-2-fluoro-N-methyl-benzamide, showcasing its applicability in creating complex organic molecules which can have various pharmaceutical applications (Xu, Xu, & Zhu, 2013).
Metal-Organic Frameworks (MOFs)
Vizuet et al. (2021) explored the role of 2-fluorobenzoic acid, a related compound, in the formation of rare-earth metal-organic frameworks (MOFs). This research underscores the importance of fluorinated benzoic acids in constructing advanced materials with potential applications in catalysis, gas storage, and separation technologies (Vizuet, Mortensen, Lewis, Wunch, Firouzi, McCandless, & Balkus, 2021).
Biodegradation Studies
Research into the biodegradation of fluorobenzoates by specific microorganisms, as conducted by Boersma et al. (2004), provides insights into the environmental fate of fluorinated compounds. This study is crucial for understanding the ecological impact and potential bioremediation strategies for these substances (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Anticancer Research
Fluorinated benzothiazoles derived from 2-Fluoro-4-methylbenzoic acid have shown potential as anticancer agents. Zhou et al. (2020) synthesized new heterocycle compounds displaying in vitro anticancer activity against human lung cancer cells, indicating the compound's utility in developing novel therapeutic agents (Zhou, Qiu, Zhang, Wang, Dong, & Liu, 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to ensure adequate ventilation, wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
2-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFWHEYHCZRVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371160 | |
| Record name | 2-Fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methylbenzoic acid | |
CAS RN |
7697-23-6 | |
| Record name | 2-Fluoro-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














